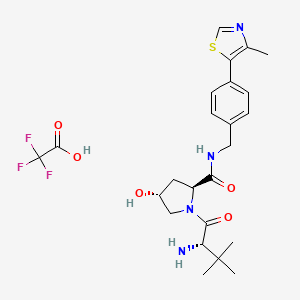

Protein-Degrader 1 TFA

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

MDK7526 (TFA) hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Verwendung bei der Synthese von PROTACs zur gezielten Proteinabbau.

Biologie: Einsatz bei der Untersuchung von Protein-Protein-Interaktionen und der Rekrutierung des Von-Hippel-Lindau-Proteins.

Medizin: Potenzielle Anwendungen bei der Entwicklung von Therapien für Krankheiten, die mit Proteinfehlregulation verbunden sind.

Industrie: Verwendung bei der Reinigung und Analyse von Peptiden und Proteinen

Wirkmechanismus

MDK7526 (TFA) entfaltet seine Wirkung, indem es an den Androgenrezeptor bindet und ihn in die Nähe der Ubiquitinligase bringt, was zum Abbau des Androgenrezeptors führt. Dieser Prozess beinhaltet die Rekrutierung des Von-Hippel-Lindau-Proteins, das eine Substraterkennungseinheit des Cullin-RING-E3-Ubiquitinligase-Komplexes ist. Die Ubiquitinierung und der anschließende proteasomale Abbau des Zielproteins werden durch diese Interaktion induziert .

Wirkmechanismus

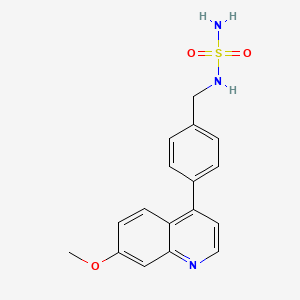

Target of Action

Protein degrader 1 TFA, also known as (S,R,S)-AHPC (TFA), is a small molecule ligand for VHL , an E3 ligase . E3 ligases are a class of proteins that play a crucial role in the ubiquitin-proteasome system (UPS), a cellular mechanism responsible for protein degradation .

Mode of Action

The compound operates through a mechanism known as targeted protein degradation (TPD) . It functions as a PROTAC (proteolysis-targeting chimera) , a type of molecule that can simultaneously bind to a protein of interest (POI) and an E3 ligase . This dual binding brings the POI into proximity with the E3 ligase, leading to the tagging of the POI with ubiquitin, a small protein that signals for degradation . The ubiquitin-tagged POI is then recognized by the proteasome, a large protein complex that degrades the tagged protein .

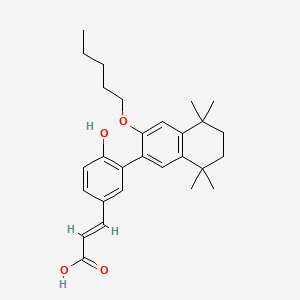

Biochemical Pathways

The primary biochemical pathway involved in the action of Protein degrader 1 TFA is the ubiquitin-proteasome system (UPS) . The UPS is a major pathway for protein degradation in cells, playing a crucial role in maintaining protein homeostasis . By inducing the degradation of specific proteins, Protein degrader 1 TFA can influence various cellular processes that these proteins are involved in .

Pharmacokinetics

It’s worth noting that most clinical candidates for targeted protein degradation are designed fororal administration . The design strategy often prioritizes low molecular weight to improve oral absorption and optimizes for low intrinsic clearance to mitigate high first-pass metabolism .

Result of Action

The result of Protein degrader 1 TFA’s action is the degradation of the target protein . By inducing the degradation of specific proteins, the compound can modulate the levels of these proteins in cells, potentially influencing various cellular processes and pathways .

Action Environment

The action of Protein degrader 1 TFA can be influenced by various environmental factors. For instance, the efficacy of the compound can be affected by the cellular environment , including the presence of other proteins and molecules that can interact with the compound or its targets . Additionally, factors such as pH and temperature can influence the stability of the compound . .

Biochemische Analyse

Biochemical Properties

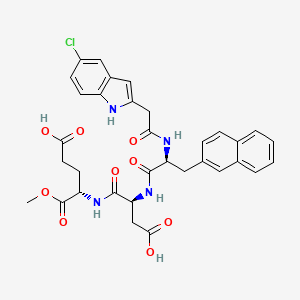

Protein Degrader 1 TFA plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, leading to their degradation . For instance, it has been reported to degrade splicing factor 3B1 (SF3B1), a protein involved in pre-mRNA splicing . The nature of these interactions is typically characterized by the binding of Protein Degrader 1 TFA to the target protein, which then recruits an E3 ubiquitin ligase to ubiquitinate the target protein, marking it for degradation .

Cellular Effects

Protein Degrader 1 TFA influences cell function by modulating the levels of specific proteins within the cell . By degrading target proteins, it can impact cell signaling pathways, gene expression, and cellular metabolism . For example, the degradation of SF3B1 can influence the splicing of pre-mRNA, thereby affecting gene expression .

Molecular Mechanism

The mechanism of action of Protein Degrader 1 TFA involves the recruitment of an E3 ubiquitin ligase to the target protein . This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome . This process can result in changes in gene expression and cellular functions .

Dosage Effects in Animal Models

Higher doses may lead to more extensive protein degradation, but could also result in off-target effects or toxicity .

Metabolic Pathways

Protein Degrader 1 TFA is involved in the ubiquitin-proteasome pathway . This pathway is responsible for the degradation of most proteins in eukaryotic cells . The compound interacts with E3 ubiquitin ligases in this pathway to induce the degradation of target proteins .

Subcellular Localization

The subcellular localization of Protein Degrader 1 TFA is likely to be widespread due to its role in protein degradation . As a PROTAC, it is designed to be able to access various compartments within the cell to reach its target proteins .

Vorbereitungsmethoden

MDK7526 (TFA) wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Kupplung spezifischer Reagenzien unter kontrollierten Bedingungen beinhalten. Der Syntheseweg umfasst typischerweise die Verwendung von Trifluoressigsäure (TFA) als Reagenz im Reinigungsprozess. Die industrielle Produktion von MDK7526 (TFA) beinhaltet die Verwendung der Hochleistungsflüssigkeitschromatographie (HPLC) zur Reinigung und stellt so eine hohe Reinheit und Ausbeute sicher .

Analyse Chemischer Reaktionen

MDK7526 (TFA) durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff aus der Verbindung.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Trifluoressigsäureanhydrid, Kaliumpermanganat und verschiedene Säuren und Basen. .

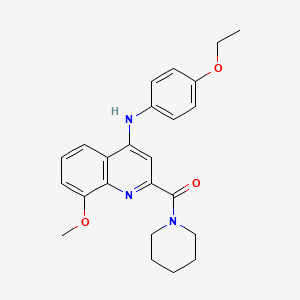

Vergleich Mit ähnlichen Verbindungen

MDK7526 (TFA) ist aufgrund seiner spezifischen Struktur und seines Wirkmechanismus einzigartig. Ähnliche Verbindungen umfassen:

VH032-NH2: Ein weiterer VH032-basierter VHL-Ligand, der bei der Rekrutierung des Von-Hippel-Lindau-Proteins eingesetzt wird.

PROTAC-VHL-Ligand: Eine Verbindung, die bei der Bildung von PROTACs zur gezielten Proteinabbau eingesetzt wird.

GMB-475: Ein PROTAC, der den Abbau von BCR-ABL1 mit einem IC50 von 1,11 μM in Ba/F3-Zellen induziert .

MDK7526 (TFA) zeichnet sich durch seine hohe Spezifität und Effizienz bei der gezielten Zerstörung des Androgenrezeptors aus.

Eigenschaften

IUPAC Name |

(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O3S.C2HF3O2/c1-13-18(30-12-25-13)15-7-5-14(6-8-15)10-24-20(28)17-9-16(27)11-26(17)21(29)19(23)22(2,3)4;3-2(4,5)1(6)7/h5-8,12,16-17,19,27H,9-11,23H2,1-4H3,(H,24,28);(H,6,7)/t16-,17+,19-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGNZARGJXDPTDJ-MSSRUXLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)N)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31F3N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

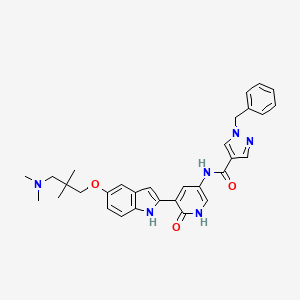

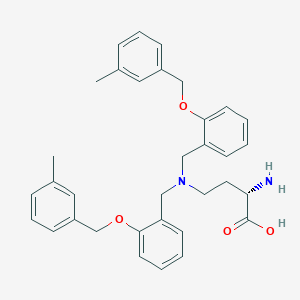

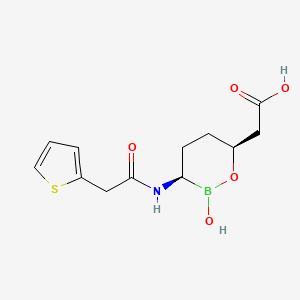

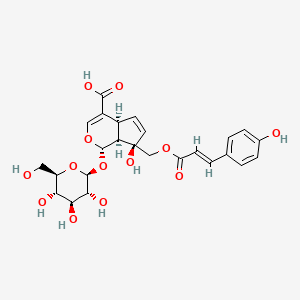

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-3-(4-(Aminomethyl)phenyl)-6-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B611604.png)

![[2-[2-[2-[2-[2-[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]-6-phenacylphenyl] 6-azidohexanoate](/img/structure/B611611.png)

![(S)-3-chloro-5-(1,2-dihydroxyethyl)-N-(5-(trifluoromethyl)pyridin-2-yl)-5',6'-dihydro-[2,4'-bipyridine]-1'(2'H)-carboxamide](/img/structure/B611614.png)